3-Azido-2-methylquinoline 3-Azido-2-methylquinoline
Brand Name: Vulcanchem
CAS No.: 107468-24-6
VCID: VC19197588
InChI: InChI=1S/C10H8N4/c1-7-10(13-14-11)6-8-4-2-3-5-9(8)12-7/h2-6H,1H3
SMILES:
Molecular Formula: C10H8N4
Molecular Weight: 184.20 g/mol

3-Azido-2-methylquinoline

CAS No.: 107468-24-6

Cat. No.: VC19197588

Molecular Formula: C10H8N4

Molecular Weight: 184.20 g/mol

* For research use only. Not for human or veterinary use.

3-Azido-2-methylquinoline - 107468-24-6

Specification

CAS No. 107468-24-6
Molecular Formula C10H8N4
Molecular Weight 184.20 g/mol
IUPAC Name 3-azido-2-methylquinoline
Standard InChI InChI=1S/C10H8N4/c1-7-10(13-14-11)6-8-4-2-3-5-9(8)12-7/h2-6H,1H3
Standard InChI Key BRSXVWHUZPOWIR-UHFFFAOYSA-N
Canonical SMILES CC1=NC2=CC=CC=C2C=C1N=[N+]=[N-]

Introduction

Structural and Molecular Characteristics

Molecular Architecture

3-Azido-2-methylquinoline (C₁₀H₈N₄) features a bicyclic quinoline system with a methyl group at position 2 and an azide substituent at position 3. The azide group introduces significant electronic and steric effects, altering the compound’s reactivity compared to non-azidated quinolines. The molecular weight is approximately 184.20 g/mol, calculated from its formula.

Key Structural Features:

  • Quinoline Core: A fused benzene-pyridine ring system enabling π-π interactions and metal coordination.

  • Azide Functional Group: A high-energy moiety capable of participating in click chemistry (e.g., Huisgen cycloaddition) and nitrene formation under thermal or photolytic conditions .

  • Methyl Substituent: Enhances lipophilicity and influences regioselectivity in substitution reactions .

Synthesis and Synthetic Routes

Nucleophilic Substitution from Halogenated Precursors

A common route involves substituting iodine in 3-iodo-2-methylquinoline with sodium azide (NaN₃). This reaction typically proceeds in polar aprotic solvents like dimethylformamide (DMF) at elevated temperatures (60–80°C), yielding 3-azido-2-methylquinoline with moderate to high efficiency.

Reaction Scheme:
3-Iodo-2-methylquinoline + NaN₃DMF, 70°C3-Azido-2-methylquinoline + NaI\text{3-Iodo-2-methylquinoline + NaN₃} \xrightarrow{\text{DMF, 70°C}} \text{3-Azido-2-methylquinoline + NaI}

Continuous Flow Synthesis

Modified Doebner–von Miller protocols, optimized for azide incorporation, enable scalable production. For example, reacting 2-methylquinoline with iodine monochloride (ICl) followed by azide substitution in a flow reactor improves yield (75–85%) and reduces side reactions .

Chemical Reactivity and Applications

Click Chemistry Applications

The azide group facilitates copper-catalyzed azide-alkyne cycloaddition (CuAAC), forming 1,2,3-triazole linkages. This property is exploited in:

  • Bioconjugation: Labeling biomolecules for imaging or drug delivery.

  • Polymer Chemistry: Synthesizing functionalized polymers with tailored properties .

Nitrene Formation and Reactivity

Photolysis or thermolysis generates a nitrene intermediate, which can:

  • Insert into C–H bonds.

  • Form nitrenium ions in acidic media, reacting with nucleophiles like water or DNA bases .

Example Reaction:
3-Azido-2-methylquinolinehνNitrene IntermediateN-Hydroxy-2-methylquinoline\text{3-Azido-2-methylquinoline} \xrightarrow{h\nu} \text{Nitrene Intermediate} \rightarrow \text{N-Hydroxy-2-methylquinoline}

Comparative Analysis with Analogous Compounds

CompoundSubstituentKey PropertiesApplications
3-Iodo-2-methylquinolineIodineHigh electrophilicity, SNAr reactivityMedicinal chemistry intermediates
3-Azido-2-methylquinolineAzideClick chemistry, nitrene formationBioconjugation, mutagenesis studies
2-MethylquinolineNoneBaseline reactivity, low toxicityIndustrial solvents, dye synthesis

Spectroscopic Characterization

NMR Spectroscopy

  • ¹H NMR: Downfield shifts for H-4 (δ 8.5–9.0 ppm) due to azide electron withdrawal.

  • ¹³C NMR: Quinoline C-3 signal at δ 120–125 ppm; methyl group at δ 20–25 ppm .

IR Spectroscopy

  • Strong absorption at ν ≈ 2100 cm⁻¹ (azide stretch).

  • Aromatic C–H stretches at ν ≈ 3050 cm⁻¹ .

Industrial and Research Applications

Drug Discovery

  • Lead Optimization: Azide groups serve as pharmacophores or prodrug moieties.

  • Targeted Therapies: Conjugation with antibodies for site-specific drug delivery.

Materials Science

  • Metal-Organic Frameworks (MOFs): Azide-functionalized quinolines act as ligands for catalytic sites.

  • Polymer Modification: Enhancing thermal stability or conductivity via triazole linkages .

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